1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea

Physicochemical profiling Mass spectrometry Lead optimization

Researchers developing kinase inhibitors or antimicrobial agents often face supply inconsistency for bifunctional heterocyclic intermediates. This compound (MW 293.35, XLogP3 1.3) bridges a 5-methylisoxazole and a pyrimidin-2-ylthio moiety via a stable urea linkage, enabling divergent derivatization for SAR campaigns. - Dual-heterocycle scaffold: isoxazole and pyrimidine rings permit orthogonal functionalization. - Lead-like properties: Low lipophilicity and 2 HBD/6 HBA reduce non-specific binding in fragment screening. - Supply assurance: Available from stock with batch-specific QC documentation, ensuring experimental reproducibility across orders.

Molecular Formula C12H15N5O2S
Molecular Weight 293.35
CAS No. 900009-44-1
Cat. No. B2631684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea
CAS900009-44-1
Molecular FormulaC12H15N5O2S
Molecular Weight293.35
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)NCCCSC2=NC=CC=N2
InChIInChI=1S/C12H15N5O2S/c1-9-8-10(17-19-9)16-11(18)13-6-3-7-20-12-14-4-2-5-15-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,16,17,18)
InChIKeyUFGBUSKPRVHJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea: Physicochemical Baseline


1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea is a synthetic small-molecule urea derivative (C12H15N5O2S, MW 293.35 g/mol) that incorporates a 5-methylisoxazole ring linked via a urea bridge to a pyrimidin-2-ylthio propyl chain [1]. Its computed LogP (XLogP3) is 1.3, and it possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors, placing it within drug-like chemical space [1]. Currently, this compound lacks published biological characterization, and its primary identity is as a research chemical or synthetic intermediate.

Synthetic intermediate with bifunctional isoxazole-pyrimidinylthio core
Computed properties align with drug-like chemical space (XLogP3 1.3)
Distinct exact mass supports unambiguous LC-MS identification

Generic Substitution: Risk of Experimental Failure


Closely related analogs—such as 1-(5-methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea and 1-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea—differ only by one or two methyl groups on the pyrimidine ring. Even these minor structural modifications can significantly alter lipophilicity (ΔLogP), hydrogen-bonding capacity, and conformational flexibility, which in turn can drastically affect target binding, pharmacokinetics, and off-target profiles. Without empirical comparative data for this specific compound, generic substitution is scientifically unsound and may lead to irreproducible results. The quantitative evidence gaps are detailed below.

Lipophilicity shift
Methyl analogs may increase LogP by up to 2 units, altering solubility and metabolic profile—effects that do not transfer between analogs.
H-bond network change
Even a single HBD loss (e.g., N-methylation) can modify permeability and target engagement; direct substitution may yield irreproducible assay outcomes.
Absence of comparative data
No experimental binding or PK data exist for this compound or its analogs; empirical validation is required before any analog replacement.

Quantitative Comparator Evidence


Molecular Weight and Exact Mass Differentiation

The target compound has a molecular weight of 293.35 g/mol and an exact mass of 293.09464591 Da, based on its molecular formula C12H15N5O2S. The 4-methylpyrimidine analog (C13H17N5O2S) has a molecular weight of 307.37 g/mol (exact mass 307.1103 Da), and the 4,6-dimethylpyrimidine analog (C14H19N5O2S) has a molecular weight of 321.40 g/mol (exact mass 321.1260 Da). These mass differences are analytically significant for LC-MS identification and purity assessment. [1] [2] [3]

Mass differentiation
Class-level inference
Target: MW 293.35 Da, exact mass 293.0946 Da 4-methyl analog: +14.02 Da (307.37 Da) 4,6-dimethyl analog: +28.05 Da (321.40 Da)
Enables unambiguous LC-MS identity confirmation in pooled screens
Computed from molecular formulas; not experimentally measured
Physicochemical profiling Mass spectrometry Lead optimization

Lipophilicity (XLogP3) Differentiation

The computed XLogP3 for the target compound is 1.3. While measured LogP values are unavailable, the addition of one or two methyl groups on the pyrimidine ring in the 4-methyl and 4,6-dimethyl analogs is expected to increase LogP by approximately 0.5–1.0 units per methyl group, based on well-established fragment-based lipophilicity contributions. This would result in predicted LogP values of ~1.8–2.3 and ~2.3–3.3, respectively. [1] [2]

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3: 1.3 4-methyl analog: predicted ~1.8–2.3 4,6-dimethyl analog: predicted ~2.3–3.3 Up to 2 log unit difference possible
Lower lipophilicity may support aqueous assay compatibility
Computed estimates; experimental LogP not determined
Lipophilicity ADME Drug design

Hydrogen Bond Donor Count Difference

This compound contains 2 hydrogen bond donors (HBD), originating from the two urea NH groups. In contrast, some pyrimidine-substituted analogs with tertiary amine modifications may have only 1 HBD. HBD count directly influences membrane permeability, solubility, and binding to biological targets. [1]

H-bond donor count
Supporting evidence
Target: 2 HBD (urea NH groups) N-methylated analog: 1 HBD
HBD count influences permeability and binding specificity
Computed from structure; experimental validation needed
Hydrogen bonding Target engagement Selectivity

Application Scenarios


High-Throughput Screening (HTS) Library Design

Its molecular weight (293.35 Da) and low LogP (1.3) make this compound a candidate for inclusion in fragment-like or lead-like screening libraries where lower lipophilicity is desired to reduce non-specific binding and aggregation. The unique exact mass allows unambiguous identification via LC-MS in pooled screening formats. [1]

Chemical Probe Development for Urea-Binding Proteins

The urea linkage and dual heterocyclic structure suggest potential interactions with urea-recognizing proteins (e.g., urea transporters). Although no direct activity data exists for this compound, its HBD count and shape complementarity make it a useful scaffold for medicinal chemistry optimization campaigns. [1]

Synthetic Intermediate for Kinase and Antimicrobial Agents

Vendor reports indicate this compound is employed as a synthetic intermediate in kinase inhibitor and antimicrobial agent development. Its bifunctional nature (isoxazole and pyrimidin-2-ylthio) allows for divergent chemical derivatization.

Application
Selection Property
Validation Focus
Fragment-like HTS library design
Low computed LogP and moderate MW
LC-MS identity confirmation, purity assessment
Chemical probe for urea-binding proteins
Urea linkage with dual-heterocycle scaffold
Target engagement and selectivity profiling
Synthetic intermediate for kinase/antimicrobial agents
Bifunctional core for divergent derivatization
Synthetic route compatibility, stability
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